methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate
Overview
Description
“Methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate” is a chemical compound . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .
Synthesis Analysis
The synthesis of imidazole derivatives involves treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride . A specific protocol for the synthesis of a similar compound, methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate, has been developed using n-propanephosphonic acid anhydride (T3P) as a coupling reagent for amidation .Molecular Structure Analysis
The molecular structure of imidazole derivatives, including “methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate”, has been determined through crystallography . In these structures, an identical system of hydrogen bonds, C(4), was observed .Chemical Reactions Analysis
The alcohols derived from imidazole were convertible into the carbonyl compounds via the corresponding quaternary salts . The stable (1-methyl-1H-imidazole-2-yl) methanol system can be regarded as a masked form of the carbonyl group as well as a synthon of the group .Scientific Research Applications
Summary of the Application
1H-Benzo[d]imidazole derivatives are being studied as potential inhibitors for Pseudomonas aeruginosa infections . Pseudomonas aeruginosa is a pathogen that requires immediate attention due to the alarming shortage of novel antimicrobials .
Methods of Application or Experimental Procedures
The study involved the design, synthesis, and evaluation of new 1H-Benzo[d]imidazole based PqsR inhibitors . The process led to the discovery of a potent PqsR antagonist .
Results or Outcomes
The compound inhibited the PqsR-controlled PpqsA-lux transcriptional reporter fusion in P. aeruginosa at low submicromolar concentrations . It showed improved efficacy against P. aeruginosa CF isolates with significant inhibition of pyocyanin, 2-alkyl-4(1H)-quinolones production .
2. Application in Anticancer Research
Summary of the Application
Benzo[d]imidazole derivatives have been synthesized and evaluated as potential anticancer agents .
Methods of Application or Experimental Procedures
The study involved the synthesis of 5,6-Dichloro-1-cyclopentyl-1H-benzo[d]imidazoles .
Results or Outcomes
The synthesized compounds possessed potent antiproliferative activity in cancer cell lines .
3. Application in Antibacterial and Antifungal Agents
Summary of the Application
1H-Benzo[d]imidazole derivatives have been found to have potential as antibacterial and antifungal agents .
Methods of Application or Experimental Procedures
The study involved the synthesis of various 1H-Benzo[d]imidazole derivatives and testing their efficacy against different bacterial and fungal strains .
Results or Outcomes
The synthesized compounds showed significant antibacterial and antifungal activities .
4. Application in Broad Range of Biological Activities
Summary of the Application
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Methods of Application or Experimental Procedures
The study involved the synthesis of various 1, 3-diazole derivatives and testing their efficacy in different biological activities .
Results or Outcomes
The synthesized compounds showed significant efficacy in different biological activities .
5. Application in Antihistaminic Agents
Summary of the Application
1H-Benzo[d]imidazole derivatives are used in the development of antihistaminic agents . These agents are used to treat allergic reactions .
Methods of Application or Experimental Procedures
The study involved the synthesis of various 1H-Benzo[d]imidazole derivatives and testing their efficacy as antihistaminic agents .
Results or Outcomes
The synthesized compounds showed significant efficacy as antihistaminic agents .
6. Application in Antiulcer Agents
Summary of the Application
1H-Benzo[d]imidazole derivatives are used in the development of antiulcer agents . These agents are used to treat ulcers .
Methods of Application or Experimental Procedures
The study involved the synthesis of various 1H-Benzo[d]imidazole derivatives and testing their efficacy as antiulcer agents .
Results or Outcomes
The synthesized compounds showed significant efficacy as antiulcer agents .
Safety And Hazards
While the specific safety and hazards for “methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate” are not mentioned in the search results, similar compounds have been classified with hazard statements H315, H319, and H335, indicating potential risks for skin irritation, eye irritation, and respiratory irritation .
Future Directions
Imidazole derivatives are being explored for their potential as new drugs, particularly due to their broad range of biological activities . They are also being tested for in vitro antibacterial activity against Gram-positive bacteria and Gram-negative bacteria, as well as antifungal activity . These studies indicate that imidazole derivatives, including “methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate”, may have promising applications in the development of new therapeutic agents.
properties
IUPAC Name |
methyl 1-methylbenzimidazole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-12-8-6-4-3-5-7(8)11-9(12)10(13)14-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGMNPUAHUGTKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384369 | |
Record name | Methyl 1-methyl-1H-benzimidazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate | |
CAS RN |
2849-92-5 | |
Record name | Methyl 1-methyl-1H-benzimidazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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